Tankyrase-2 Inhibition: Tetrahydro Scaffold Exhibits 20–180-Fold Lower Potency Than Aromatic 2-Arylquinazolin-4-ones
In a cross-study comparison, 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones inhibit tankyrase-2 with IC₅₀ values ranging from 172 nM to 560 nM [1]. In contrast, the aromatic 2-arylquinazolin-4-one series achieves IC₅₀ values of 3–11 nM against TNKS-1 and TNKS-2, representing a 20-fold to 180-fold greater potency [2]. The tetrahydro scaffold thus offers a substantially attenuated Tankyrase inhibitory profile, which may be advantageous in applications where partial target engagement or reduced on-target toxicity is desired. The same tetrahydro scaffold is claimed in patents as dual TANK/PARP-1 inhibitors, indicating a differentiated selectivity window exploitable through further substitution [3].
| Evidence Dimension | Tankyrase-2 (TNKS-2) inhibitory potency |
|---|---|
| Target Compound Data | 2-Aryl-5,6,7,8-tetrahydroquinazolin-4-ones: IC₅₀ 172–560 nM |
| Comparator Or Baseline | 2-Arylquinazolin-4-ones (aromatic): IC₅₀ 3–11 nM (TNKS-1/TNKS-2) |
| Quantified Difference | 20-fold to 180-fold lower potency for the tetrahydro series |
| Conditions | In vitro enzymatic inhibition assays; exact assay conditions differ between studies (cross-study comparison) |
Why This Matters
Procurement of the tetrahydro scaffold rather than the aromatic analog is critical when a weaker Tankyrase inhibitor is needed to reduce mechanism-based toxicity or when the scaffold is intended for further derivatization to tune potency upward from a moderate baseline.
- [1] Threadgill MD et al. Comparison of the inhibition of tankyrase-2 by 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones. 23rd GP2A Conference, 2015. View Source
- [2] Kraus A et al. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. 2013. IC₅₀ vs TNKS-1 = 11 nM, IC₅₀ vs TNKS-2 = 4 nM. View Source
- [3] Merck Patent GmbH. Tetrahydro-quinazolinone derivatives as TANK and PARP inhibitors. WO2013174932A1, 2013. View Source
